3-(异丙磺酰)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

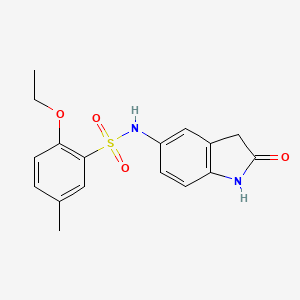

3-(Isopropanesulfonyl)phenylboronic acid is a chemical compound with the CAS Number: 1318768-42-1 . It has a molecular weight of 228.08 and its molecular formula is C9H13BO4S . The IUPAC name for this compound is (3-(isopropylsulfonyl)phenyl)boronic acid .

Molecular Structure Analysis

The molecular structure of 3-(Isopropanesulfonyl)phenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopropanesulfonyl group .Chemical Reactions Analysis

Boronic acids, including 3-(Isopropanesulfonyl)phenylboronic acid, are known for their role in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .科学研究应用

Sensing Applications

Boronic acids, including 3-(Isopropanesulfonyl)phenylboronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . The key interaction of boronic acids with diols allows their utility in homogeneous assays or heterogeneous detection . For instance, electropolymerised 3-aminophenylboronic acid was used for the impedimetric detection of dopamine .

Biological Labelling

Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them useful in biological research and medical applications.

Protein Manipulation and Modification

The interaction of boronic acids with proteins has been an area of particular growth . They can be used for protein manipulation and modification, which is crucial in biological and biochemical research.

Separation Technologies

Boronic acids, including 3-(Isopropanesulfonyl)phenylboronic acid, have been used in separation technologies . They have been employed as building materials for microparticles for analytical methods .

Development of Therapeutics

Boronic acids are also used in the development of therapeutics . Their unique properties and interactions make them valuable in the creation of new drugs and treatments.

Enrichment of cis-diol Containing Molecules

Phenylboronic acid (PBA)-functionalized polymers, such as 3-(Isopropanesulfonyl)phenylboronic acid, have been used for the enrichment of cis-diol containing molecules . These polymers show a high binding affinity and capacity to adenosine and catechol .

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . This has potential applications in the treatment of diabetes.

Electrophoresis of Glycated Molecules

Boronic acids have also been used for electrophoresis of glycated molecules . This can be useful in the analysis and study of these molecules.

未来方向

Boronic acids, including 3-(Isopropanesulfonyl)phenylboronic acid, have shown potential in various fields of research. For example, they have been used in the design of glucose-sensitive hydrogels, which can be suitable candidates for the design of insulin delivery systems . As the understanding of the unique chemistry of boronic acids continues to grow, it is likely that new applications and research directions will continue to emerge.

属性

IUPAC Name |

(3-propan-2-ylsulfonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4S/c1-7(2)15(13,14)9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXSDARQWGOCEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)C(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2663112.png)

![3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2663114.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2663117.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2663129.png)